molecular formula C11H11IO2 B8426221 Allyl 3-iodomethylbenzoate

Allyl 3-iodomethylbenzoate

Cat. No.: B8426221
M. Wt: 302.11 g/mol
InChI Key: URIMFRKEFUAYPJ-UHFFFAOYSA-N
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Description

Allyl 3-iodomethylbenzoate is an organic compound characterized by a benzoate ester backbone substituted with an allyloxy group and an iodomethyl (-CH₂I) moiety at the 3-position of the aromatic ring. The allyl group confers reactivity for polymerization or crosslinking, while the iodomethyl substituent may enhance electrophilic substitution or serve as a leaving group in nucleophilic reactions. Such halogenated allyl esters are often explored for their unique electronic and steric effects in catalytic processes or bioactive molecule design .

Properties

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

prop-2-enyl 3-(iodomethyl)benzoate

InChI

InChI=1S/C11H11IO2/c1-2-6-14-11(13)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6,8H2

InChI Key

URIMFRKEFUAYPJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC(=C1)CI

Origin of Product

United States

Chemical Reactions Analysis

Reactions Involving the Iodomethyl Group

The iodomethyl (-CH₂I) substituent at the meta position of the benzene ring undergoes nucleophilic substitution (SN2) and radical-mediated reactions:

  • Nucleophilic Substitution : The iodomethyl group reacts with nucleophiles (e.g., alkoxides, amines) to form substituted benzyl derivatives. This reactivity is leveraged in O-alkylation reactions , such as the modification of serine residues in peptide synthesis .

  • Radical Coupling : In transition-metal-free allylation reactions, the iodomethyl group may participate in radical-mediated C(sp³)–C(sp³) bond formation, as observed in analogous systems .

Reactions of the Allyl Ester Functional Group

The allyl ester (-OCH₂CH₂CH₂) exhibits reactivity in:

  • Claisen Rearrangement : Under thermal or acidic conditions, allyl esters undergo -sigmatropic rearrangement to form γ,δ-unsaturated carbonyl compounds.

  • Palladium-Catalyzed Deprotection : The allyl ester can be selectively cleaved using Pd(0) catalysts, a method employed in dipeptide alkyne synthesis to deprotect the ester while retaining sensitive functional groups .

  • Allylic Substitution : The allyl ester may participate in enantioselective Pd-catalyzed allylic substitution reactions, though this requires further confirmation .

Reaction Type Mechanism Key Reagents/Catalysts
Claisen rearrangement -sigmatropic shiftHeat, acid
Pd-mediated deprotectionOxidative cleavagePd(0) catalyst

Mechanistic Insights

Mechanistic studies on analogous systems provide context:

  • Radical Pathways : Allyl ethers in transition-metal-free reactions generate radicals via single-electron transfer (SET), followed by C–C bond formation .

  • Palladium Catalysis : Allyl esters undergo oxidative cleavage via Pd(0)-mediated pathways, enabling selective deprotection without affecting other functional groups .

Challenges and Limitations

  • Epimerization : Under basic conditions (e.g., homologation reactions), the ester may undergo transesterification or epimerization, requiring careful optimization .

  • Stability : The iodomethyl group’s high reactivity necessitates controlled reaction conditions to avoid premature substitution .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity of Allyl Derivatives

Compound Bioactivity Mechanism/Effect Reference
Allyl Mercaptan HDAC inhibition Zinc chelation via thiol group
Thymol (allyl derivative) Antimicrobial Membrane disruption, biofilm inhibition
This compound* Hypothetical: Antimicrobial Iodine-mediated membrane disruption

Table 2: Physical Properties of Allyl Esters

Compound Boiling Point (°C, est.) Water Solubility Key Reactivity
Allyl (3-methylbutoxy)acetate 220–230 Low Ester hydrolysis
Allyl Diglycol Carbonate Decomposes >200 Insoluble Radical polymerization
This compound* 280–300 Very low SN2 substitution, electrophilic aromatic reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Allyl 3-iodomethylbenzoate with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : A one-pot strategy combining allylation and iodination steps is recommended. Utilize allyl hydrazides or oximes as intermediates, with iodomethane as the iodine source. Employ anhydrous solvents (e.g., THF or DCM) under inert nitrogen atmosphere to prevent hydrolysis. Monitor reaction progress via TLC and purify via column chromatography using silica gel with a hexane/ethyl acetate gradient. Key parameters include temperature control (0–25°C) and stoichiometric ratios (1:1.2 for allyl precursor to iodinating agent) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm the allyl group (δ 4.5–5.5 ppm for vinyl protons) and benzoate carbonyl (δ 165–170 ppm). IR spectroscopy verifies ester C=O stretching (~1720 cm1^{-1}). For structural ambiguity, single-crystal X-ray diffraction provides definitive confirmation. Discrepancies between experimental and theoretical data (e.g., UV-Vis absorption) may arise from solvent effects or computational approximations (DFT vs. CASSCF methods), requiring iterative refinement of computational models .

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert (N2_2) and ambient atmospheres. Monitor degradation via HPLC every 7 days for 4 weeks. Key degradation products (e.g., hydrolyzed benzoic acid derivatives) are identified via LC-MS. For long-term storage, recommend amber vials at -20°C with desiccants to prevent light- and moisture-induced decomposition .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical fidelity maintained during halocyclization?

  • Methodological Answer : Use chiral ligands (e.g., BINOL-derived phosphoramidites) in palladium-catalyzed allylic alkylation to generate enantiopure intermediates. For diastereoselective iodocyclization, optimize Lewis acids (e.g., ZnI2_2) and solvent polarity (e.g., toluene vs. DMF) to control transition-state geometry. Monitor enantiomeric excess (ee) via chiral HPLC or 1H^1H-NMR with chiral shift reagents .

Q. How does the electronic structure of the allyl system influence the reactivity of this compound in transition-metal-catalyzed reactions?

  • Methodological Answer : The allyl group’s π-orbital symmetry (HOMO/LUMO levels) dictates regioselectivity in Tsuji-Trost reactions. Computational analysis (DFT at B3LYP/6-31G(d)) reveals that electron-withdrawing groups (e.g., iodomethyl) lower the LUMO energy, favoring nucleophilic attack at the terminal carbon. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can quantify electronic contributions .

Q. What mechanisms explain β-alkynyl elimination in Cu(I)-catalyzed reactions involving this compound?

  • Methodological Answer : β-elimination proceeds via a four-centered transition state where the Cu(I) center coordinates with both the alkynyl and allyl groups. Spectroscopic evidence (EXAFS, EPR) and isotopic labeling (13C^{13}C-allyl) confirm that steric bulk at the propargylic position accelerates elimination. Compare turnover frequencies (TOFs) under varying ligand environments (e.g., phosphines vs. N-heterocyclic carbenes) to elucidate ligand effects .

Q. How can computational modeling predict competing reaction pathways (e.g., isomerization vs. β-fragmentation) in oxidized derivatives of this compound?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to map free-energy surfaces for hydroperoxide formation. Use Gaussian 09 with M06-2X/cc-pVTZ to calculate activation barriers for allyl isomerization (1,2-shifts) versus β-fragmentation. Validate with 1H^1H-NMR kinetic studies under controlled O2_2 pressure to correlate computational predictions with experimental product distributions .

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